

An In-Depth Technical Guide to Bromo-PEG1-C2-Boc Bioconjugation Chemistry

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Compound of Interest

Compound Name: Bromo-PEG1-C2-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromo-PEG1-C2-Boc**, a heterobifunctional linker pivotal in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, mechanism of action, and provides representative experimental protocols for its application in creating targeted protein degraders.

Introduction to Bromo-PEG1-C2-Boc

Bromo-PEG1-C2-Boc is a versatile chemical tool designed for the covalent linkage of two different molecules. It is classified as a PEG-based PROTAC linker, playing a crucial role in the development of novel therapeutics that utilize the ubiquitin-proteasome system to selectively degrade target proteins.[1][2] The structure of **Bromo-PEG1-C2-Boc** incorporates three key functional components:

- A Bromo Group (Br): This functional group serves as a reactive handle for nucleophilic substitution reactions. The bromide ion is an excellent leaving group, facilitating covalent bond formation with nucleophiles such as thiols (e.g., from cysteine residues in proteins or ligands).[3]
- A Single Polyethylene Glycol Unit (PEG1): The short PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, which is often beneficial for biological applications.[4]

- A Boc-Protected Amine (Boc-NH): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under various reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.

The systematic IUPAC name for **Bromo-PEG1-C2-Boc** is tert-butyl 3-(2-bromoethoxy)propanoate. The "C2" in its common name refers to the two-carbon ethyl spacer within the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **Bromo-PEG1-C2-Boc** is presented in the table below.

Property	Value	Reference(s)
CAS Number	1393330-36-3	[5]
Molecular Formula	C ₉ H ₁₇ BrO ₃	[5]
Molecular Weight	253.13 g/mol	[5]
Appearance	Colorless to light yellow liquid	[2]
Purity	≥95%	[5]
Storage Temperature	Sealed in dry, 2-8°C	

Core Bioconjugation Chemistry and Mechanism

The primary application of **Bromo-PEG1-C2-Boc** is in the stepwise synthesis of heterobifunctional molecules like PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The synthesis of a PROTAC using this linker generally follows a two-step process.

Step 1: Nucleophilic Substitution with the Bromo Group

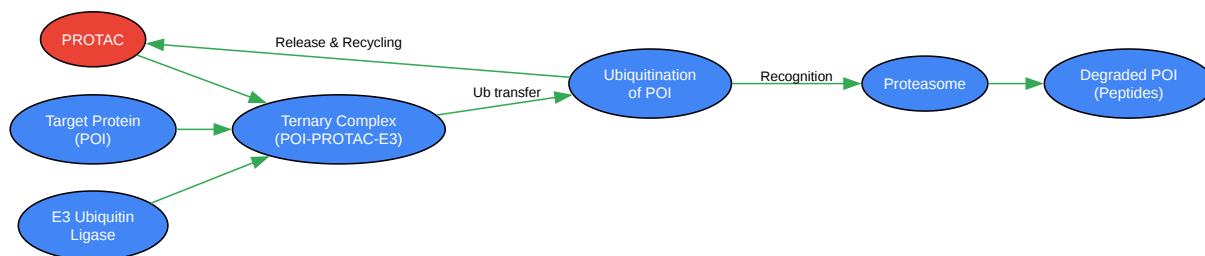
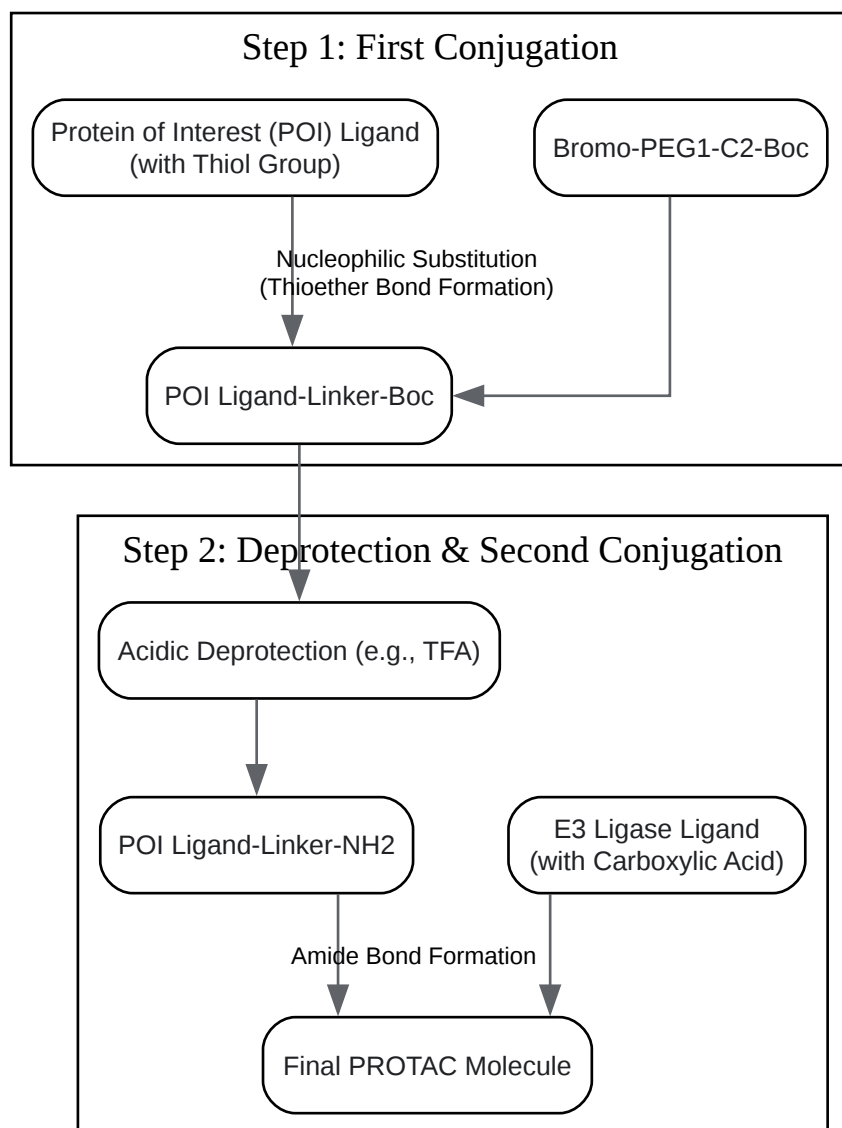
The first step typically involves the reaction of the bromo group with a nucleophilic functional group on the first binding moiety (e.g., a ligand for the target protein). A common nucleophile

used in this reaction is a thiol group (-SH), often present on a cysteine residue of a protein or a synthetically introduced thiol on a small molecule ligand. The reaction proceeds via an SN2 mechanism, where the thiol attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether bond.

Step 2: Deprotection and Second Conjugation

Following the first conjugation, the Boc protecting group on the other end of the linker is removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the Boc group to reveal a primary amine. This newly exposed amine is then available for conjugation to the second binding moiety (e.g., a ligand for an E3 ubiquitin ligase), usually through an amide bond formation with a carboxylic acid group on the second ligand.

Below is a diagram illustrating the general workflow for PROTAC synthesis using **Bromo-PEG1-C2-Boc**.



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